N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Description

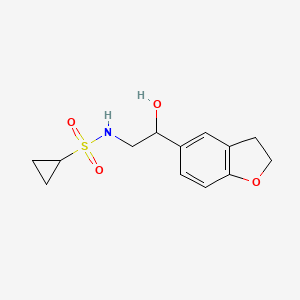

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a synthetic sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonamide group, with a 2,3-dihydrobenzofuran moiety and a hydroxyethyl side chain.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-12(8-14-19(16,17)11-2-3-11)9-1-4-13-10(7-9)5-6-18-13/h1,4,7,11-12,14-15H,2-3,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVJFKMYDPOKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropanesulfonamide moiety and a benzofuran derivative, contribute to its biological activity. This article delves into the biological properties, mechanisms of action, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has a molecular weight of approximately 347.43 g/mol. Its structure can be represented as follows:

- IUPAC Name : this compound

The presence of the hydroxyethyl and sulfonamide functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Key aspects include:

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with various biological molecules.

- Hydrophobic Interactions : The hydrophobic benzofuran ring may engage with protein pockets, influencing enzyme or receptor activities.

These interactions suggest that the compound could modulate enzymatic pathways or receptor activities, making it a candidate for drug development aimed at various therapeutic targets.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Certain benzofuran derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

- Neuropathic Pain Relief : Studies have explored the potential of benzofuran derivatives as selective cannabinoid receptor 2 (CB2) agonists, which may provide pain relief without central side effects .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Preparation of the Benzofuran Derivative : This may involve cyclization reactions starting from appropriate precursors.

- Formation of the Cyclopropanesulfonamide Moiety : This step often requires specific reagents and conditions to achieve high yields and purity.

- Functionalization : Further modifications can enhance the biological activity or solubility of the compound.

These methods underscore the complexity and multi-step nature of synthesizing this compound.

Case Study 1: Anticancer Activity

A study investigated the structure-activity relationship (SAR) of benzofuran derivatives, revealing that certain modifications led to enhanced inhibition of PARP-1 activity in cancer cells. Compounds derived from similar structures demonstrated selective cytotoxicity in BRCA2-deficient cell lines, suggesting potential applications in targeted cancer therapies .

Case Study 2: Neuropathic Pain Models

In preclinical models of neuropathic pain, compounds related to this compound displayed significant analgesic effects without affecting locomotor behavior. These findings highlight the therapeutic potential for managing pain while minimizing central nervous system side effects .

Scientific Research Applications

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a complex organic compound with a unique combination of hydroxyethyl and cyclopropanesulfonamide groups, making it distinct from similar compounds. It has a molecular weight of approximately 347.43 g/mol. The presence of the cyclopropane structure is particularly notable, as it has been incorporated into various recently approved drugs, highlighting its relevance in modern medicinal chemistry.

Scientific Research Applications

this compound is primarily utilized in research contexts, particularly in medicinal chemistry and pharmacology studies. Its potential applications include:

- Drug Development: Due to its ability to interact with specific molecular targets in biological systems, influencing enzyme or receptor activities, it has potential applications in drug development, particularly for conditions that involve modulation of enzymatic pathways or receptor activities. The hydroxyethyl group can form hydrogen bonds with various biological molecules, while the hydrophobic benzofuran ring may engage with protein pockets.

- Versatility in Synthetic Chemistry: This compound's structure allows for further functionalization. The synthesis of this compound typically involves several key steps. These methods underscore the complexity and multi-step nature of synthesizing this compound.

Comparison with Similar Compounds

Target Compound:

- Core structure : Cyclopropanesulfonamide.

- Substituents :

- 2,3-Dihydrobenzofuran-5-yl group (oxygen-containing heterocycle).

- 2-Hydroxyethyl chain (polar, hydrophilic moiety).

Similar Compounds:

N-((1S,3R,4S)-3-Ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Core structure: Cyclopropanesulfonamide with cyclopentyl backbone. Substituents:

- 5-Nitro-pyrrolopyridine (electron-deficient aromatic system).

- Ethyl group (hydrophobic side chain).

N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

- Core structure : Cyclopropanesulfonamide with imidazo-pyrrolopyrazine.

- Substituents :

- 2-Hydroxyethyl chain (similar to target compound).

- Ethyl group on cyclopentane.

N-((1S,3R,4S)-3-Ethyl-4-(7-methyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

- Core structure : Cyclopropanesulfonamide with triazolopyrazine.

- Substituents :

- Methyl group on triazolopyrazine (steric hindrance modulator). Notable property: Enhanced metabolic stability due to methyl substitution .

Pharmacological and Physicochemical Properties

Key Observations :

- The target compound’s dihydrobenzofuran moiety distinguishes it from analogues with nitrogen-rich heterocycles (e.g., pyrrolopyridines, imidazopyrazines). This may influence solubility and target selectivity.

- Hydroxyethyl chains (shared by the target compound and ) improve aqueous solubility but may reduce membrane permeability.

- Methyl-substituted derivatives (e.g., ) exhibit higher metabolic stability, a common strategy in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.